molecular formula C35H36FN3O9 B10778054 2-{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-methoxycarbonyl-phenyl}-2-fluoro-malonic acid

2-{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-methoxycarbonyl-phenyl}-2-fluoro-malonic acid

Cat. No.: B10778054
M. Wt: 661.7 g/mol
InChI Key: RLLAUERCSKPFGD-VMPREFPWSA-N
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Description

RU90395 is a synthetic organic compound with the molecular formula C₃₅H₃₆FN₃O₉.

Preparation Methods

The preparation of RU90395 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthetic route typically involves the following steps:

Industrial production methods for RU90395 may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

RU90395 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

RU90395 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of RU90395 involves its interaction with specific molecular targets and pathways. RU90395 is known to target the proto-oncogene tyrosine-protein kinase Src, a key enzyme involved in cell signaling pathways. By inhibiting the activity of Src, RU90395 can modulate various cellular processes, including cell growth, differentiation, and survival .

Comparison with Similar Compounds

RU90395 can be compared with other similar compounds, such as:

RU90395 is unique due to its specific combination of functional groups and its ability to target the proto-oncogene tyrosine-protein kinase Src, making it a valuable compound in scientific research.

Properties

Molecular Formula

C35H36FN3O9

Molecular Weight

661.7 g/mol

IUPAC Name

2-[4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-methoxycarbonylphenyl]-2-fluoropropanedioic acid

InChI

InChI=1S/C35H36FN3O9/c1-21(40)37-29(19-23-13-16-27(26(18-23)32(43)48-2)35(36,33(44)45)34(46)47)30(41)38-28-10-6-7-17-39(31(28)42)20-22-11-14-25(15-12-22)24-8-4-3-5-9-24/h3-5,8-9,11-16,18,28-29H,6-7,10,17,19-20H2,1-2H3,(H,37,40)(H,38,41)(H,44,45)(H,46,47)/t28-,29-/m0/s1

InChI Key

RLLAUERCSKPFGD-VMPREFPWSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)C(C(=O)O)(C(=O)O)F)C(=O)OC)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)C(C(=O)O)(C(=O)O)F)C(=O)OC)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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